Cas no 1123-34-8 (1-(prop-2-en-1-yl)cyclohexan-1-ol)

1-(prop-2-en-1-yl)cyclohexan-1-ol structure
1123-34-8 structure
Product Name:1-(prop-2-en-1-yl)cyclohexan-1-ol
CAS No:1123-34-8
MF:C9H16O
MW:140.222743034363
MDL:MFCD00021403
CID:83414
PubChem ID:79145
Update Time:2025-04-18

1-(prop-2-en-1-yl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-ALLYLCYCLOHEXANOL
    • 1-allyl-cyclohexano
    • Cyclohexanol, 1-(2-propenyl)-
    • Cyclohexanol, 1-allyl-
    • 1-prop-2-enylcyclohexan-1-ol
    • (2-propenyl)-1-cyclohexanol
    • (propen-2-yl)-1-cyclohexanol
    • 1-(2-propene)-1-cyclohexanol
    • 1-(2-propenyl)cyclohexan-1-ol
    • 1-(prop-2-enyl)cyclohexan-1-ol
    • 1-ALLYL-1-CYCLOHEXANOL
    • allylcyclohexanol
    • Cyclohexanol,1-(2-propenyl)
    • Cyclohexanol,1-allyl
    • 1-(prop-2-en-1-yl)cyclohexan-1-ol
    • 1-prop-2-enyl-1-cyclohexanol
    • 1-allyl-cyclohexan-1-ol
    • Cyclohexanol,1-(2-propen-1-yl)-
    • EN300-191655
    • DTXSID20149980
    • AS-57223
    • FT-0633366
    • 1123-34-8
    • MFCD00021403
    • 1-Allylcyclohexan-1-ol
    • AI3-28630
    • BRN 1561190
    • 4-06-00-00235 (Beilstein Handbook Reference)
    • AKOS015907254
    • A802554
    • SCHEMBL336253
    • CS-0267234
    • DB-041078
    • MDL: MFCD00021403
    • Inchi: 1S/C9H16O/c1-2-6-9(10)7-4-3-5-8-9/h2,10H,1,3-8H2
    • InChI Key: ZSLKGUQYEQVKQE-UHFFFAOYSA-N
    • SMILES: OC1(CC=C)CCCCC1

Computed Properties

  • Exact Mass: 140.12000
  • Monoisotopic Mass: 140.120115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: liquid
  • Density: 0.9341
  • Boiling Point: 190°C (estimate)
  • Flash Point: 76.6 °C
  • Refractive Index: 1.4756
  • PSA: 20.23000
  • LogP: 2.25770
  • Solubility: Insoluble in water

1-(prop-2-en-1-yl)cyclohexan-1-ol Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: Xi
  • Safety Term:S26-36/37/39
  • Risk Phrases:R36/37/38
  • Storage Condition:-196°C

1-(prop-2-en-1-yl)cyclohexan-1-ol Customs Data

  • HS CODE:2906199090
  • Customs Data:

    China Customs Code:

    2906199090

    Overview:

    2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1-(prop-2-en-1-yl)cyclohexan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-PY023-5g
1-(prop-2-en-1-yl)cyclohexan-1-ol
1123-34-8 97%
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¥1468.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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1-(prop-2-en-1-yl)cyclohexan-1-ol
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¥409.0 2022-02-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A19066-10g
1-Allylcyclohexanol, 97%
1123-34-8 97%
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¥1853.00 2023-03-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A19066-2.5g
1-Allylcyclohexanol, 97%
1123-34-8 97%
2.5g
¥550.00 2023-03-06
abcr
AB124920-2,5 g
1-Allylcyclohexanol, 97%; .
1123-34-8 97%
2.52,5g
€72.10 2023-05-10
abcr
AB124920-10 g
1-Allylcyclohexanol, 97%; .
1123-34-8 97%
10g
€148.60 2023-05-10
eNovation Chemicals LLC
D761799-2.5g
1-ALLYLCYCLOHEXANOL
1123-34-8 97%
2.5g
$170 2025-02-19
A2B Chem LLC
AB57815-2.5g
1-ALLYLCYCLOHEXANOL
1123-34-8 97%
2.5g
$102.00 2024-04-20
Enamine
EN300-191655-0.05g
1-(prop-2-en-1-yl)cyclohexan-1-ol
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$468.0 2023-09-17
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